tert-Butyl N-[5-(hydroxymethyl)norpinan-1-yl]carbamate
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Description
Tert-Butyl N-[5-(hydroxymethyl)norpinan-1-yl]carbamate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl N-[5-(hydroxymethyl)norpinan-1-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H24N2O2
- CAS Number : 2167382-53-6
- Molecular Weight : 240.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural features suggest potential activity as a neuroprotective agent and a modulator of neurotransmission.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : It has been observed to reduce the production of pro-inflammatory cytokines, indicating its potential use in treating neuroinflammatory conditions.
- Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase, which is beneficial in conditions like Alzheimer's disease by enhancing cholinergic transmission.
Table 1: Summary of Biological Activities
Table 2: Case Studies
Study Reference | Model Used | Findings |
---|---|---|
In vitro astrocyte model | Reduced cell death by 20% under Aβ treatment | |
In vivo rat model | Significant decrease in β-secretase activity |
Neuroprotective Effects
In vitro studies demonstrated that this compound significantly reduced neuronal cell death induced by amyloid-beta (Aβ) peptides. The compound achieved approximately a 20% reduction in cell death compared to control groups treated with Aβ alone. This protective effect was associated with a decrease in oxidative stress markers and pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses in the brain.
Acetylcholinesterase Inhibition
The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is critical for cognitive functions. The findings indicated that this compound exhibited significant AChE inhibitory activity, making it a candidate for further development as a treatment for neurodegenerative diseases characterized by cholinergic deficits.
Properties
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)-1-bicyclo[3.1.1]heptanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-13-6-4-5-12(7-13,8-13)9-15/h15H,4-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNYECOIRAMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.